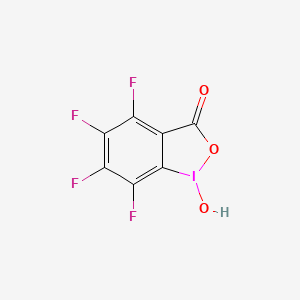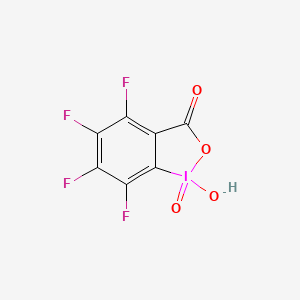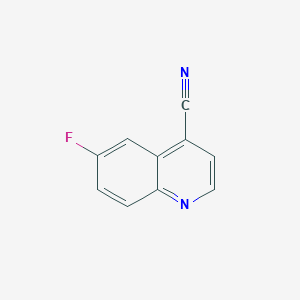
6-Fluoroquinoline-4-carbonitrile
Vue d'ensemble
Description
6-Fluoroquinoline-4-carbonitrile is an organic chemical compound belonging to the quinoline family of compounds. It has a molecular weight of 172.16 g/mol .
Synthesis Analysis
The synthesis of 6-Fluoroquinoline-4-carbonitrile and its structural analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-4-carbonitrile is represented by the linear formula C10H5FN2 .Applications De Recherche Scientifique
Antibacterial Agents
6-Fluoroquinoline-4-carbonitrile has shown promise as a lead compound in the development of antibacterial agents. The incorporation of a fluorine atom at the 6th position enhances its biological activity, making it effective against a range of bacterial strains. Researchers have explored various substitutions at different positions on the quinoline ring to optimize its antibacterial properties .
Antineoplastic Agents
The compound has been investigated for its potential use in cancer treatment. Its structure allows for the inhibition of certain enzymes that are crucial for cancer cell proliferation. Studies have shown that derivatives of 6FQ4CN can induce apoptosis in cancer cells, making it a valuable candidate for antineoplastic drug development .
Enzyme Inhibitors
6-Fluoroquinoline-4-carbonitrile is also used in the design of enzyme inhibitors. Its unique structure allows it to bind effectively to enzyme active sites, inhibiting their activity. This application is particularly important in the development of drugs for diseases where enzyme regulation is a key therapeutic target .
Antiviral Agents
Research has indicated that 6FQ4CN derivatives can be effective against certain viral infections. The compound’s ability to interfere with viral replication processes makes it a potential candidate for antiviral drug development. This application is especially relevant in the context of emerging viral diseases .
Agricultural Chemicals
In agriculture, 6-Fluoroquinoline-4-carbonitrile has been explored as a component in pesticides and herbicides. Its effectiveness in controlling pests and weeds is attributed to its ability to disrupt essential biological processes in these organisms. This application helps in improving crop yields and reducing agricultural losses .
Liquid Crystals
The compound has found applications in the field of materials science, particularly in the development of liquid crystals. Its unique chemical properties make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices. This application leverages the compound’s stability and ability to form ordered structures .
Mécanisme D'action
Target of Action
6-Fluoroquinoline-4-carbonitrile (6FQ4CN) is an organic chemical compound belonging to the quinoline family of compounds. The primary targets of this compound are bacterial DNA-gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition blocks bacterial DNA supercoiling, which is a crucial step in DNA replication . As a result, the bacteria’s ability to reproduce is hindered, leading to its eventual death .
Pharmacokinetics
This property, along with their high level of antibacterial activity, makes them effective in clinical treatment of infections .
Result of Action
The primary result of 6FQ4CN’s action is the inhibition of bacterial growth and reproduction. By blocking the function of DNA-gyrase and topoisomerase IV, the compound prevents the bacteria from replicating their DNA, leading to their death .
Action Environment
The action, efficacy, and stability of 6FQ4CN can be influenced by various environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be influenced by factors such as pH levels, temperature, and the presence of other substances .
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoroquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISPDNBWYNRPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-4-carbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

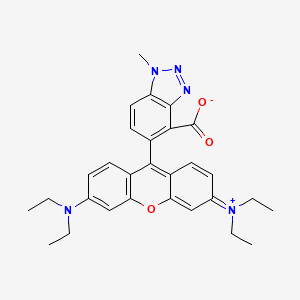
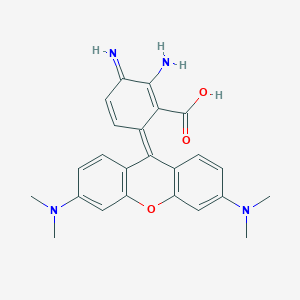

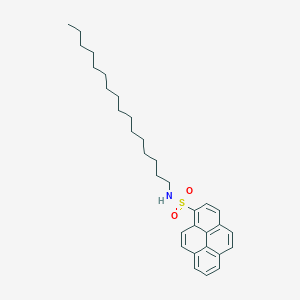
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)

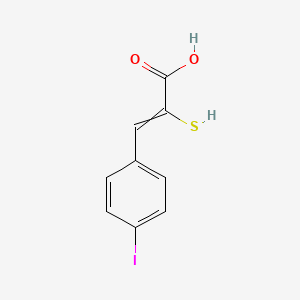
![[9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid](/img/structure/B3039172.png)
![N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B3039177.png)

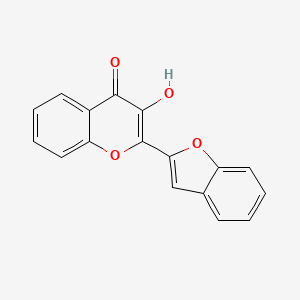
![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)
